molecular formula C10H8Cl2O4 B050130 Dimethyl 2,6-dichloroterephthalate CAS No. 264276-14-4

Dimethyl 2,6-dichloroterephthalate

Cat. No.: B050130
CAS No.: 264276-14-4
M. Wt: 263.07 g/mol
InChI Key: LOKPWGMXOIYCAH-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dichloroterephthalate is an organic compound with the molecular formula C10H8Cl2O4. It is a derivative of terephthalic acid, where two chlorine atoms are substituted at the 2 and 6 positions, and the carboxylic acid groups are esterified with methanol. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,6-dichloroterephthalate can be synthesized through the esterification of 2,6-dichloroterephthalic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the acid and methanol mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dichloroterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,6-dichloroterephthalate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl 2,6-dichloroterephthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In hydrolysis reactions, the ester bonds are cleaved to form carboxylic acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,6-dichloroterephthalate is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKPWGMXOIYCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A hexane solution containing 2M trimethylsilyldiazomethane was added to the mixture of 500 mg of 2,6-dichloro-4-carboxybenzoic acid (Maybridge) and 15 ml of methanol until the end point of the reaction. The reaction mixture was concentrated and purified by silica gel chromatography (ethyl acetate/hexane) to obtain the title compound.
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Synthesis routes and methods II

Procedure details

To a solution of dimethyl 2-amino-3,5-dichloroterephthalate (200 g, 0.72 mol) in THF (1 L) at room temperature was slowly added isoamylnitrite (240 mL). The mixture was heated under reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with petroleum-diethyl:ether (50:1) to give dimethyl 2,6-dichloroterephthalate (187 g, yield: 98%) as a light yellow solid.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In a round bottom flask containing concentrated sulfuric acid (10 mL) was added ice-cold water (10 mL) while maintaining the temperature around 0° C. Sodium nitrite (3.7 g, 53 mmol) was added portion wise followed by the drop wise addition of hypophosphorous acid (8 mL). This was followed by drop wise addition of a solution of dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate (5 g, 17.9 mmol, Step a) in acetic acid (10 mL). The resulting reaction mixture was stirred at 0° C. for 2 hours and then stored in a refrigerator at −10° C. for 15 hours. The reaction mixture was stirred at room temperature for additional 2 hours. The reaction mixture was again cooled to 0° C. and neutralized with aqueous ammonia solution, partitioned with ethyl acetate (2×15 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by silica gel column chromatography using ethyl acetate in hexane (4%) to yield dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate as a pale yellow crystalline solid (3.8 g, 79%).
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